
5-(3-Chlorophenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenyl)-2-hydroxynicotinic acid (5-CHNA) is a widely used organic compound in scientific research, with a variety of applications in fields such as biochemistry, physiology, and pharmacology. It is a derivative of nicotinic acid, and is also known as 3-chloro-2-hydroxy-5-phenylnicotinic acid. 5-CHNA is an important intermediate for the synthesis of other compounds, and has been studied for its potential therapeutic applications.
科学研究应用
5-CHNA has a variety of applications in scientific research. It has been used as a model compound to study the structure-activity relationships of nicotinic acid derivatives, and to study the effects of chemical modifications on biological activity. It has also been used as a model compound for the study of drug metabolism and pharmacokinetics. In addition, 5-CHNA has been used as a tool to study the effects of various drugs on the nervous system, and to study the effects of drugs on the cardiovascular system.
作用机制
The mechanism of action of 5-CHNA is not fully understood, but it is believed to act as an agonist at nicotinic acid receptors. It has been shown to activate the release of neurotransmitters, such as acetylcholine and norepinephrine, from nerve cells. This activation of neurotransmitter release is believed to be responsible for the therapeutic effects of 5-CHNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHNA are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to have anti-inflammatory and analgesic effects, and to reduce the levels of cholesterol and triglycerides in the blood. In addition, 5-CHNA has been shown to have anti-cancer effects, and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
5-CHNA has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable in a variety of conditions. In addition, it is non-toxic and has a low risk of side effects. However, there are also some limitations to its use in laboratory experiments. For example, it has a short half-life, and its effects may not be as pronounced as other compounds.
未来方向
There are a number of potential future directions for the use of 5-CHNA. It could be used to study the effects of drugs on different organs and systems, and to develop new therapeutic agents. In addition, it could be used to study the effects of environmental toxins and to develop new approaches for the treatment of various diseases. Finally, it could be used to study the effects of various drugs on the nervous system, and to study the effects of drugs on the cardiovascular system.
合成方法
5-CHNA can be synthesized through a variety of methods, including the Williamson ether synthesis, the acylation of nicotinic acid, and the reaction of chlorobenzene and hydroxylamine. The Williamson ether synthesis is the most commonly used method, and involves the reaction of a phenol and an alkyl halide in the presence of a strong base. The acylation of nicotinic acid involves the reaction of an acid chloride with nicotinic acid in the presence of a base. The reaction of chlorobenzene and hydroxylamine involves the reaction of these two compounds in the presence of a base.
属性
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHPTHJUIJBXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604832 |
Source


|
| Record name | 5-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-78-7 |
Source


|
| Record name | 5-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






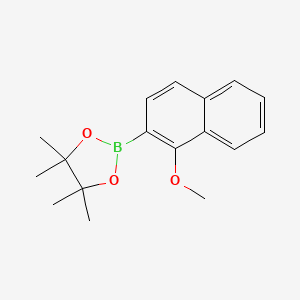
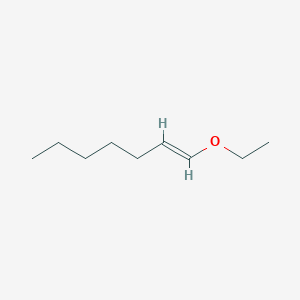


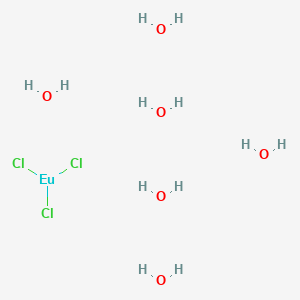
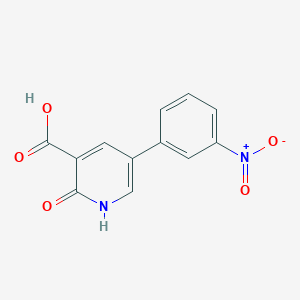
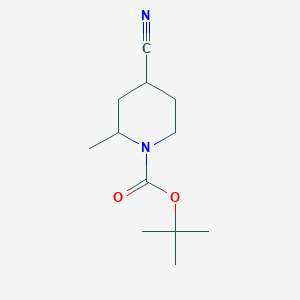
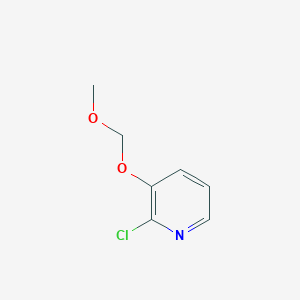
![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)